Uranium trioxide

Description

Properties

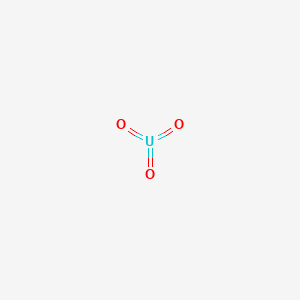

IUPAC Name |

trioxouranium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.U | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMLRUNDSXARRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[U](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

UO3, O3U | |

| Record name | uranium trioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium_trioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014433 | |

| Record name | Uranium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.027 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-red solid; [ATSDR ToxProfiles] | |

| Record name | Uranium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1752 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1344-58-7, 11113-93-2 | |

| Record name | Uranium trioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1344-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uranium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium oxide (UO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uranium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uranium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

Melting point - decomposes | |

| Record name | Uranium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1752 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Uranium Trioxide from Uranyl Nitrate

This technical guide provides a comprehensive overview of the primary methods for synthesizing uranium trioxide (UO₃), a critical intermediate in the nuclear fuel cycle, from uranyl nitrate (B79036) [UO₂(NO₃)₂]. The document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the synthesis protocols, comparative data, and process workflows. The synthesis of UO₃ is pivotal as its physical and chemical properties, such as specific surface area and crystal structure, significantly influence the efficiency of subsequent reduction and hydrofluorination steps.[1][2]

The conversion of uranyl nitrate to UO₃ can be broadly categorized into two main approaches: direct thermal denitration and methods involving the precipitation of an intermediate compound followed by calcination.[2] Each pathway offers distinct advantages and challenges, leading to UO₃ with varying characteristics. This guide details the experimental protocols for these methods, presents quantitative data in a comparative format, and provides visualizations of the key process workflows.

Direct Thermal Denitration

Direct thermal denitration is a straightforward method that involves heating uranyl nitrate to induce thermal decomposition, driving off water and nitrogen oxides to yield solid UO₃.[3] This process can be performed using various types of equipment, including static furnaces, fluidized bed reactors, and flame denitration reactors, each imparting unique properties to the final product.

1.1. Conventional Furnace Denitration

This is the most fundamental thermal decomposition method. Uranyl nitrate hexahydrate [UO₂(NO₃)₂·6H₂O] is heated in a controlled manner to produce UO₃. The process is a two-step reaction involving initial evaporation of water and nitric acid to form a molten salt, followed by the simultaneous loss of hydration water and nitrate to form solid UO₃.[3]

Experimental Protocol:

-

A concentrated solution of uranyl nitrate is heated to evaporate water and excess nitric acid, resulting in a molten salt of uranyl nitrate hexahydrate.[3]

-

The temperature is then progressively increased. Dehydration primarily occurs between 100°C and 200°C.[4]

-

Denitration, the decomposition of the nitrate groups, begins around 200°C and is typically completed by 300°C.[4]

-

To obtain crystalline UO₃, the material is calcined at temperatures ranging from 400°C to 600°C.[2][5] The specific temperature and duration affect the resulting polymorph. For instance, heating to 400°C is a commonly cited temperature for producing UO₃.[5]

-

A controlled heating rate, for example, not exceeding 1000°C per hour, can be crucial for obtaining UO₃ with a high specific surface area.[6]

1.2. Fluidized Bed Denitration

This industrial-scale method offers excellent heat transfer and produces a more uniform product. A concentrated uranyl nitrate solution is sprayed into a heated bed of UO₃ particles, which are kept in a fluidized state by a flow of gas (e.g., air or steam).[6][7]

Experimental Protocol:

-

A starting bed of U₃O₈ or UO₃ particles (e.g., 250–500 micron range) is loaded into the reactor.[7]

-

The bed is heated to the target temperature, typically around 380°C, and fluidized with preheated air or steam.[7]

-

A concentrated uranyl nitrate solution (e.g., 125–300 g U/L) is continuously sprayed into the fluidized bed.[7]

-

The thermal decomposition occurs on the surface of the bed particles, causing them to grow.[6]

-

The resulting coarse UO₃ product is continuously withdrawn from the reactor.[7]

1.3. Flame Denitration

In this process, a uranyl nitrate solution is atomized into a high-temperature flame. The rapid heating leads to explosive dehydration and decomposition, creating porous, high-surface-area UO₃ particles.[4]

Experimental Protocol:

-

A uranyl nitrate solution is introduced into a reaction chamber via an atomizing nozzle.[4]

-

The droplets come into contact with a high-temperature gas generated by the combustion of a fuel like liquefied petroleum gas (LPG).[4]

-

The reaction chamber is maintained at a temperature between 440°C and 480°C to drive the denitration pyrolysis reaction.[4]

-

The resulting UO₃ solid particles are collected from the reactor.[4]

Precipitation and Calcination Methods

These methods involve the chemical precipitation of a uranium-containing intermediate from the uranyl nitrate solution, followed by filtration, drying, and thermal decomposition (calcination) to UO₃. This approach can offer better control over the purity and morphology of the final product.

2.1. Ammonium (B1175870) Diuranate (ADU) Precipitation

This is a widely used method where ammonia (B1221849) is added to a uranyl nitrate solution to precipitate ammonium diuranate [(NH₄)₂U₂O₇]. The ADU is then calcined to produce UO₃.[2]

Experimental Protocol:

-

Ammonia (ammonium hydroxide) is added to a purified uranyl nitrate solution, raising the pH to precipitate yellowcake, commonly known as ammonium diuranate (ADU).[2][8]

-

The precipitate is allowed to settle, then separated by filtration or centrifugation and washed with deionized water.[9]

-

The washed ADU is dried in an oven, typically around 105°C.[9]

-

The dried ADU is then calcined. Heating to approximately 500°C in air results in the formation of β-UO₃.[5]

2.2. Uranium Peroxide Precipitation

This alternative method uses hydrogen peroxide to precipitate uranium peroxide (UO₄·xH₂O), which is then calcined to form UO₃. This pathway is noted for producing a high-purity product.

Experimental Protocol:

-

Hydrogen peroxide is added to a uranyl nitrate solution to precipitate uranium peroxide.[10] In some variations, nitric acid is first added to adjust the pH to around 2.7.[10]

-

The resulting slurry is thickened and dewatered to produce a solids cake with a solids content of at least 50% w/w.[11]

-

The uranium peroxide cake is then calcined. Heating to a temperature range of 450°C to 480°C completes the dehydration and formation of UO₃.[11]

Modified and Emerging Synthesis Routes

Research into optimizing UO₃ production has led to the development of modified and novel techniques that offer specific advantages, such as enhanced product reactivity or simplified processing.

3.1. Modified Direct Denitration

This process, developed at Oak Ridge National Laboratory, involves the formation of an ammonium-uranyl nitrate double salt intermediate, which decomposes to a free-flowing, high-surface-area UO₃ powder that is ideal for subsequent dissolution.[3]

Experimental Protocol:

-

Ammonia is added to the uranyl nitrate solution to form an ammonium-uranyl nitrate salt.

-

The solution is evaporated to dryness.[3]

-

The resulting salt decomposes upon further heating. Complete denitration occurs at about 270°C to form amorphous UO₃.[3]

-

Further heating to 500°C crystallizes the UO₃ product.[3]

3.2. Supercritical Fluid Synthesis

This method utilizes the unique properties of supercritical fluids (such as water or ethanol) as a medium for the decomposition of uranyl nitrate. The reaction products depend heavily on the fluid and conditions used.

Experimental Protocol:

-

A solution of uranyl nitrate hexahydrate is prepared in the desired solvent (e.g., water, ethanol).[12]

-

The solution is sealed in a high-pressure, high-temperature cell.[12]

-

The cell is heated to supercritical conditions (e.g., 663 K for water, 573 K for ethanol) and held for a set duration (e.g., one hour).[12]

-

Upon cooling, the solid uranium oxide product is separated by filtration. Supercritical ethanol (B145695) tends to produce UO₂, while supercritical water yields U₃O₈.[12]

Comparative Data on Synthesis Methods

The choice of synthesis method has a profound impact on the properties of the resulting this compound. The following table summarizes key quantitative data from various synthesis routes.

| Synthesis Method | Precursor | Typical Calcination Temp. (°C) | Resulting UO₃ Polymorph | Specific Surface Area (m²/g) | Particle Size | Key Characteristics |

| Conventional Furnace Denitration | UO₂(NO₃)₂·6H₂O | 400 - 600 | Amorphous, α, β, γ[1][5] | 1 - 2 (low reactivity)[2] | N/A | Simple process, but can yield low-reactivity product. |

| Fluidized Bed Denitration | UO₂(NO₃)₂ Solution | ~380 | N/A | N/A | 8.34 µm (fines)[7] | Continuous process, good for industrial scale, produces coarse particles.[7] |

| Flame Denitration | UO₂(NO₃)₂ Solution | 440 - 480 | N/A | 11 - 13[4] | N/A | Produces high-surface-area, porous UO₃.[4] |

| ADU Precipitation | Ammonium Diuranate | ~500 | β-UO₃[5] | ~15 (high reactivity)[2] | N/A | Widely used, produces a very reactive oxide.[2] |

| Peroxide Precipitation | Uranium Peroxide | 450 - 480 | UO₃[11] | N/A | N/A | Yields a high-purity product.[10] |

| Modified Direct Denitration | Ammonium-Uranyl Nitrate | ~500 | Crystalline UO₃[3] | High[3] | N/A | Produces free-flowing powder ideal for dissolution.[3] |

Process and Pathway Visualizations

To better illustrate the relationships between the different synthesis routes and transformations, the following diagrams are provided.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US5628048A - Process for obtaining this compound by direct thermal denitration of uranyl nitrate - Google Patents [patents.google.com]

- 3. osti.gov [osti.gov]

- 4. liuyi-group.dlut.edu.cn [liuyi-group.dlut.edu.cn]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. WO1983003820A1 - Method for obtaining uo3 of high specific surface from hydrated uranyl nitrate - Google Patents [patents.google.com]

- 7. barc.gov.in [barc.gov.in]

- 8. North Korea’s Uranium Conversion: The History and Process, Part 3 [armscontrolwonk.com]

- 9. indico.cern.ch [indico.cern.ch]

- 10. Production of nuclear grade this compound by a non-conventional method [inis.iaea.org]

- 11. US20120301374A1 - Process for the production of a this compound yellowcake from a uranium peroxide precipitate - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

Unveiling the Crystalline Maze: A Technical Guide to the Polymorphs of Uranium Trioxide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural diversity of key inorganic compounds is paramount. Uranium trioxide (UO₃), a pivotal material in the nuclear fuel cycle, presents a fascinating case study in polymorphism, exhibiting a variety of crystal structures that dictate its physical and chemical properties. This in-depth technical guide provides a consolidated overview of the known polymorphs of UO₃, their crystal structures, detailed experimental protocols for their synthesis and characterization, and a visualization of their formation pathways.

This compound, also known as uranyl oxide, is a hexavalent oxide of uranium that can be obtained by heating uranyl nitrate (B79036) to approximately 400 °C.[1] Its most commonly encountered form is amorphous UO₃.[1] However, under different synthetic conditions, UO₃ can crystallize into at least six distinct polymorphs: α (alpha), β (beta), γ (gamma), δ (delta), ε (epsilon), and a high-pressure form.[1][2] The specific crystalline structure significantly influences the material's reactivity and stability, making a thorough understanding of each polymorph essential for various applications.

Crystal Structures of this compound Polymorphs

The crystallographic data for the known polymorphs of this compound are summarized in the table below. This allows for a clear and direct comparison of their fundamental structural parameters.

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å) | Notes |

| Amorphous | - | - | - | Most commonly encountered form, obtained by heating uranyl nitrate at 400 °C.[1] |

| α-UO₃ | Orthorhombic | Unavailable | Unavailable | Formed by heating hydrated uranyl peroxide at 400–450 °C.[1] |

| β-UO₃ | Complex | Unavailable | Unavailable | Contains multiple unique uranium sites and distorted polyhedra; can be formed by calcining ammonium (B1175870) diuranate at 500 °C or uranyl nitrate hexahydrate at 450 °C for 6 days.[1] |

| γ-UO₃ | Tetragonal (at 373 K) | I4₁/amd | a = 6.9013, c = 19.9754 | The most frequently encountered crystalline polymorph.[1][2] It undergoes phase transitions to orthorhombic structures at lower temperatures.[2] |

| Orthorhombic (at 323 K) | Fddd | a = 9.787, b = 19.932, c = 9.705 | ||

| δ-UO₃ | Cubic | Pm-3m | a = 4.141 | Isostructural with ReO₃.[1][3] |

| ε-UO₃ | Triclinic | P-1 | a = 4.01, b = 3.85, c = 4.18, α = 98.26°, β = 90.41°, γ = 120.46° | A possible novel structure solution determined via Rietveld refinement of powder X-ray diffraction data.[4] |

| Cubic UO₂.₈₂ | Cubic | Unavailable | a = 4.138 | Determined by X-ray powder diffraction techniques.[1] |

Experimental Protocols

Synthesis of this compound Polymorphs

The synthesis of specific UO₃ polymorphs is highly dependent on the precursor material and the thermal treatment conditions.

1. Synthesis of Amorphous UO₃:

-

Precursor: Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O).

-

Protocol: Heat the uranyl nitrate hexahydrate precursor in a furnace to 400 °C.[1] The material will decompose, releasing nitrogen oxides and water vapor, to yield amorphous this compound.

2. Synthesis of α-UO₃:

-

Precursor: Hydrated uranyl peroxide (UO₄·nH₂O).

-

Protocol:

-

Prepare hydrated uranyl peroxide by adding hydrogen peroxide to an aqueous solution of uranyl nitrate.

-

Heat the resulting hydrated uranyl peroxide to 200–225 °C to form an amorphous intermediate.

-

Further heat the amorphous material to 400–450 °C to induce an exothermic transformation to the α-UO₃ polymorph.[1]

-

3. Synthesis of β-UO₃:

-

Method A: From Ammonium Diuranate

-

Precursor: Ammonium diuranate ((NH₄)₂U₂O₇).

-

Protocol: Calcine the ammonium diuranate in air at 500 °C.[1]

-

-

Method B: From Uranyl Nitrate Hexahydrate

-

Precursor: Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O).

-

Protocol: Calcine the uranyl nitrate hexahydrate at 450 °C for 6 days, followed by slow cooling over 24 hours.[1]

-

4. Synthesis of γ-UO₃:

-

Precursor: Uranyl nitrate.

-

Protocol: The thermal decomposition of uranyl nitrate can also yield γ-UO₃, often as the most commonly encountered crystalline phase.[1] Specific temperature and atmospheric conditions will favor its formation. In situ studies have shown that an oxide similar to UO₃ is produced from uranyl nitrate below 300 °C, which then transforms to U₃O₈ at higher temperatures.[5][6]

5. Synthesis of ε-UO₃:

-

Precursor: U₃O₈.

-

Protocol: The ε-polymorph can be synthesized through the oxidation of U₃O₈.[4]

Characterization Methods

1. Powder X-Ray Diffraction (XRD):

-

Objective: To identify the crystalline phases present in a sample and determine their lattice parameters.

-

Protocol:

-

A small amount of the this compound powder is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a fingerprint of the crystalline phases present.

-

The positions and intensities of the diffraction peaks are used to identify the polymorph by comparison with reference patterns from databases.

-

Rietveld refinement of the diffraction data can be used to determine the lattice parameters and other structural details.[7]

-

2. Raman Spectroscopy:

-

Objective: To identify the different polymorphs of UO₃ based on their characteristic vibrational modes.

-

Protocol:

-

A small amount of the sample is placed under a microscope objective.

-

A laser beam of a specific wavelength (e.g., 532 nm or 785 nm) is focused onto the sample.

-

The scattered light is collected and passed through a spectrometer.

-

The Raman spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

-

Different UO₃ polymorphs exhibit distinct Raman spectra, allowing for their identification. For example, γ-UO₃ and δ-UO₃ have characteristic peaks at 766 cm⁻¹ and 532 cm⁻¹, respectively.[3]

-

Formation and Transformation Pathways

The various polymorphs of this compound are interconnected through a network of formation and transformation pathways, heavily influenced by precursor materials and thermal conditions. The following diagram illustrates these relationships.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. Making sure you're not a bot! [ask.orkg.org]

- 6. Characterization of uranium oxides using in situ micro-raman spectroscopy -ORCA [orca.cardiff.ac.uk]

- 7. kns.org [kns.org]

physical and chemical properties of UO3

An In-depth Technical Guide to the Physical and Chemical Properties of Uranium Trioxide (UO₃)

Introduction

This compound (UO₃), also known as uranyl oxide or uranium(VI) oxide, is the highest oxide of uranium and a crucial intermediate compound in the nuclear fuel cycle.[1][2] It is typically a yellow-orange, dense, radioactive powder or crystalline solid.[2][3] UO₃ is produced during the reprocessing of spent nuclear fuel and serves as a precursor for the production of uranium dioxide (UO₂) for fuel rods and uranium hexafluoride (UF₆) for enrichment processes.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of UO₃, its various structural forms, experimental protocols for its synthesis and characterization, and its key chemical reactions.

One of the most notable characteristics of UO₃ is its existence in multiple crystalline forms, or polymorphs, in addition to an amorphous state.[1][2] At least six common polymorphs are known (α, β, γ, δ, ε, and amorphous), each with distinct crystal structures and synthesis routes.[2][4] The most frequently encountered of these is the γ-UO₃ polymorph.[1] This structural diversity significantly influences the material's reactivity and behavior in subsequent processing steps.[5]

Physical Properties

The physical properties of this compound can vary slightly depending on its polymorphic form. The general properties are summarized below.

General Physical Data

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | References |

| IUPAC Name | This compound, trioxouranium | [1][6] |

| Other Names | Uranyl oxide, Uranic oxide, Orange oxide | [1][7] |

| CAS Number | 1344-58-7 | [3][7] |

| Chemical Formula | UO₃ | [1][3] |

| Molar Mass | 286.027 g/mol | [1][6] |

| Appearance | Yellow-orange powder or crystals | [2][3] |

| Density | 5.5–8.7 g/cm³ (varies with polymorph) | [1] |

| Specific Gravity | ~7.29 g/cm³ | [3][7] |

| Melting Point | Decomposes (~200–650 °C) | [1][6] |

| Boiling Point | Decomposes | [3] |

| Solubility in Water | Insoluble | [1][3][7] |

| Solubility in other solvents | Soluble in nitric acid and other concentrated acids | [3][7] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | −1230 kJ·mol⁻¹ | [1] |

| Standard Molar Entropy (S⦵₂₉₈) | 99 J·mol⁻¹·K⁻¹ | [1] |

Polymorphism and Crystal Structures

This compound is known for its extensive polymorphism. The different solid-state structures arise from varied synthesis conditions, which ultimately affect the material's properties and reactivity.[5]

-

Amorphous UO₃ (A-UO₃): Often considered the most common form, it can be produced by heating uranyl nitrate (B79036) at temperatures around 400 °C.[1] It lacks long-range crystalline order.

-

α-UO₃ (Alpha): This polymorph can be formed by first creating an amorphous UO₃ through the heating of hydrated uranyl peroxide to 200–225 °C, followed by further heating to 400–450 °C.[1][2]

-

β-UO₃ (Beta): The beta form is reliably synthesized by the calcination of uranyl nitrate hexahydrate at 450 °C for an extended period (e.g., 6 days), followed by slow cooling.[1] It can also be formed by heating ammonium (B1175870) diuranate at 500 °C in air.[1][2]

-

γ-UO₃ (Gamma): As the most frequently encountered and thermodynamically stable polymorph, γ-UO₃'s structure has been determined to be in the I4₁/amd space group.[1][8] It contains two distinct uranium sites, both surrounded by distorted octahedra of oxygen atoms, leading to a description of its structure as a uranyl uranate.[1]

-

δ-UO₃ (Delta): This is a cubic form of this compound.[1]

-

ε-UO₃ (Epsilon): Considered an exotic polymorph, its structure has been proposed as triclinic (P-1 space group).[9][10] It is structurally similar to U₃O₈ and can be synthesized by the calcination of U₃O₈ in ozone.[9][11]

-

High-Pressure Form: A high-pressure form of UO₃ is also known to exist.[1]

Chemical Properties and Reactivity

This compound exhibits a range of chemical behaviors critical to its role in nuclear material processing.

Thermal Decomposition

Solid UO₃ is thermally unstable and loses oxygen upon heating to form the mixed-valence oxide triuranium octoxide (U₃O₈), which is green or black in color.[1][7][12] The decomposition temperature reported in the air varies widely, from 200 °C to 650 °C, depending on the polymorph and heating conditions.[1][2] For instance, β-UO₃ begins to decompose at 530 °C and fully converts to U₃O₈ at around 650 °C.[12] The overall reaction is:

6 UO₃(s) → 2 U₃O₈(s) + O₂(g)

Further heating of U₃O₈ above 750 °C, even under 5 atm of oxygen, will also lead to its decomposition.[1]

Reduction

This compound can be reduced to uranium dioxide (UO₂), a key component of nuclear fuel. This reduction is typically carried out by heating UO₃ at temperatures around 700 °C in the presence of hydrogen gas (H₂).[1] Carbon monoxide (CO) can also be used as a reducing agent.[13] The reaction proceeds through an intermediate UO₂.₆ phase.[13]

UO₃(s) + H₂(g) → UO₂(s) + H₂O(g)

Amphoteric Behavior

UO₃ is an amphoteric oxide, meaning it can react as both an acid and a base.[1]

-

As a base: When dissolved in strong acids like nitric acid (HNO₃) or sulfuric acid (H₂SO₄), it forms the doubly positive uranyl cation (UO₂²⁺).[1] The formation of uranyl nitrate (UO₂(NO₃)₂) is a fundamental step in the PUREX (Plutonium and Uranium Recovery by Extraction) process for reprocessing nuclear fuel.[1] UO₃ + 2 H⁺ → UO₂²⁺ + H₂O

-

As an acid: In the presence of strong bases such as sodium hydroxide (B78521) (NaOH), UO₃ dissolves to form the doubly negative uranate anion (UO₄²⁻).[1] UO₃ + 2 OH⁻ → UO₄²⁻ + H₂O

Hydration and Hydrolysis

This compound reacts with water to form various hydrates.[4][12] When exposed to water or water vapor, particularly amorphous UO₃, it can hydrate (B1144303) to form crystalline phases like schoepite ([(UO₂)₈O₂(OH)₁₂]·12H₂O), metaschoepite (UO₃·2H₂O), and dehydrated schoepite (UO₃·xH₂O where 0.8 < x ≤ 1).[1][4] The specific product depends on conditions such as temperature, relative humidity, and aging time, with relative humidity being a particularly significant factor.[4][14]

Experimental Protocols

Synthesis Methodologies

The synthesis of specific UO₃ polymorphs requires carefully controlled experimental conditions.

-

Protocol 1: Synthesis of Amorphous UO₃ and α-UO₃

-

Precipitation of Uranyl Peroxide: Combine equal volumes of 0.5 M uranyl nitrate solution and 30% hydrogen peroxide (H₂O₂) to precipitate studtite (UO₂O₂·4H₂O).[15]

-

Formation of Amorphous UO₃: Heat the precipitated studtite to 425 °C to form amorphous UO₃.[15]

-

Conversion to α-UO₃: Calcine the amorphous UO₃ at 550 °C for 3 hours to achieve conversion to the alpha polymorph.[15]

-

-

Protocol 2: Synthesis of β-UO₃

-

Precursor: Use uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) as the starting material.[1]

-

Calcination: Place the precursor in a porcelain crucible and heat in a furnace at 450 °C for 6 days.[1][16]

-

Cooling: Allow the sample to cool slowly over a 24-hour period to ensure the formation of pure β-UO₃.[1]

-

-

Protocol 3: Synthesis of γ-UO₃

Characterization Techniques

A suite of analytical techniques is employed to determine the physical and chemical properties of UO₃ powders.

-

Powder X-ray Diffraction (p-XRD): Used to identify the crystalline phases present in a sample and determine crystal structure parameters.[5][18]

-

Methodology: A powdered sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation). The diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern of peak positions and intensities serves as a fingerprint for the crystalline material, which can be compared to reference patterns for phase identification. Rietveld refinement can be used for quantitative phase analysis and to refine structural details.[9][14]

-

-

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are used to probe the chemical bonding and molecular structure of UO₃ polymorphs.[5][9]

-

Methodology: In Raman spectroscopy, a laser (e.g., 532 nm or 785 nm excitation) is directed at the sample, and the inelastically scattered light is collected and analyzed.[9] The frequency shifts correspond to the vibrational modes of the material. In IR spectroscopy, the sample is exposed to infrared radiation, and the absorption of specific frequencies corresponding to vibrational transitions is measured. The resulting spectra are characteristic of the specific polymorph.[9]

-

-

Thermogravimetric Analysis (TGA): This technique is used to study the thermal stability and decomposition of UO₃.[19]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the sample's surface morphology, including particle size and shape.[14][21]

-

Methodology: A focused beam of electrons is scanned across the sample surface. Interactions between the electrons and the sample produce various signals (e.g., secondary electrons, backscattered electrons) that are used to form an image of the topography and composition.

-

Health and Safety

This compound, like all hexavalent uranium compounds, presents significant health hazards. It is toxic if inhaled or ingested and can cause harm through skin contact.[1][3] As a radioactive substance, it poses an internal radiation hazard if absorbed into the body, primarily through alpha particle emission.[3] The primary target organ for uranium toxicity is the kidney, where it can cause severe functional damage.[1][3] Chronic exposure may lead to lung damage, blood disorders, and an increased risk of cancer.[3] Proper handling in ventilated enclosures (e.g., glove boxes) and the use of appropriate personal protective equipment are mandatory when working with UO₃.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (UO3) [benchchem.com]

- 3. This compound SDS | IBILABS.com [ibilabs.com]

- 4. Impact of Controlled Storage Conditions on the Hydrolysis and Surface Morphology of Amorphous-UO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | O3U | CID 74013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Table 4-2, Physical and Chemical Properties of Selected Uranium Compounds - Toxicological Profile for Uranium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Optical Vibrational Spectra and Proposed Crystal Structure of ε-UO3 | ORNL [ornl.gov]

- 10. osti.gov [osti.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. info.ornl.gov [info.ornl.gov]

- 13. Chemical reactivity of this compound. Part 1.—Conversion to U3O8, UO2 and UF4 - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. osti.gov [osti.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.usgs.gov [pubs.usgs.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. liuyi-group.dlut.edu.cn [liuyi-group.dlut.edu.cn]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

For Researchers, Scientists, and Professionals in Chemical and Materials Science

An In-Depth Technical Guide on the Thermal Decomposition of Ammonium (B1175870) Diuranate to Uranium Trioxide

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium diuranate (ADU) to produce this compound (UO3). This process is a critical step in the nuclear fuel cycle for producing uranium-based fuels. The characteristics of the final UO3 product are highly dependent on the initial properties of the ADU precipitate and the conditions of the thermal treatment.

Introduction to Ammonium Diuranate and its Decomposition

Ammonium diuranate (ADU) is an intermediate product in the production of uranium oxides. It is typically precipitated from a uranyl nitrate (B79036) solution by the addition of ammonia (B1221849). The exact stoichiometry of ADU can vary, but it is generally represented as a hydrated ammonium uranate. The thermal decomposition, or calcination, of ADU is a crucial process that transforms it into this compound (UO3), which can then be further processed into other uranium oxides like U3O8 and UO2. The morphology and particle size of the ADU precursor are largely retained in the final UO3 product, making the control of the initial precipitation process essential.

Experimental Protocols

Precipitation of Ammonium Diuranate (ADU)

A common method for the preparation of ADU involves the controlled precipitation from a uranyl nitrate solution using ammonia.

Materials and Equipment:

-

Uranyl nitrate solution (e.g., 65 g/L uranium concentration)

-

Ammonia solution (aqueous or gaseous)

-

Agitated reaction vessel

-

pH meter

-

Heating apparatus to maintain solution temperature (e.g., 50°C)

-

Filtration system (e.g., Büchner funnel with Whatman filter paper)

-

Drying oven

Procedure:

-

A solution of uranyl nitrate is placed in an agitated vessel and heated to a specific temperature, for instance, 50°C.

-

Ammonia is added to the stirred solution. The rate of addition and the pH of the solution are critical parameters that influence the morphology of the resulting ADU precipitate.

-

The addition of ammonia continues until a final pH of approximately 7.5 is reached.

-

The resulting slurry containing the precipitated ADU is then filtered to separate the solid from the liquid phase.

-

The filter cake is washed with distilled water to remove any remaining soluble impurities.

-

The washed ADU is then dried, for example, in an oven at 80°C for 16 hours.[1]

Thermal Decomposition (Calcination) of ADU to UO3

The dried ADU powder is then thermally decomposed in a furnace to yield UO3.

Materials and Equipment:

-

Dried ADU powder

-

Calcination furnace (e.g., muffle furnace or tube furnace)

-

Crucibles (e.g., platinum)

-

Atmosphere control system (e.g., for air or inert gas flow)

Procedure:

-

A weighed amount of dried ADU powder is placed in a crucible.

-

The crucible is placed in the furnace.

-

The furnace is heated to the desired calcination temperature. The heating rate is a critical parameter; rates of 2, 20, and 200 °C/min have been studied.[1][2]

-

The temperature is held for a specific duration, for example, 4 hours, to ensure complete decomposition.

-

The atmosphere within the furnace can be controlled; calcination is often performed in air.

-

After the hold time, the furnace is cooled down, and the resulting UO3 powder is collected.

The Thermal Decomposition Pathway

The thermal decomposition of ADU is a multi-step process involving dehydration, deammoniation, and the transformation of the uranium compound. This process can be monitored using techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and in-situ High-Temperature X-ray Diffraction (HT-XRD).[3][4][5]

The general sequence of events during the calcination of ADU in air is as follows:

-

Dehydration: The process begins with the loss of water molecules at temperatures around 130°C, 260°C, and 400°C. Complete dehydration is typically achieved by 300°C.[3][5][6]

-

Deammoniation (Denitration): The removal of ammonia occurs between 300°C and 450°C.[5]

-

Formation of Amorphous UO3: Following dehydration and deammoniation, an amorphous form of UO3 is formed at approximately 450°C.[3][5]

-

Crystallization of UO3: Upon further heating or cooling from a higher temperature (e.g., 600°C), the amorphous UO3 crystallizes.[3][5]

-

Decomposition to U3O8: At temperatures around 600°C, UO3 begins to decompose to U3O8.[3][5][7] This transformation is generally complete by 650°C.[7]

The following diagram illustrates the workflow for the production of UO3 from uranyl nitrate via the ADU precipitation route.

Caption: Experimental workflow for UO3 production.

The signaling pathway below illustrates the chemical transformations during the thermal decomposition of ADU.

Caption: ADU thermal decomposition pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the thermal decomposition of ADU.

Table 1: Key Temperatures in the Thermal Decomposition of ADU

| Process | Temperature Range (°C) | Product | Reference |

| Dehydration | 130 - 300 | Dehydrated Intermediates | [3][5][6] |

| Deammoniation | 300 - 450 | Amorphous UO3 | [3][5] |

| Formation of Amorphous UO3 | ~450 | Amorphous UO3 | [3][5] |

| Formation of β-UO3 | 450 - 500 | β-UO3 | [6][7] |

| Decomposition of UO3 to U3O8 | 530 - 650 | U3O8 | [3][5][7] |

Table 2: Influence of Heating Rate on the Thermal Decomposition of ADU

| Heating Rate (°C/min) | Observation | Reference |

| 2 and 20 | Statistically indistinguishable oxygen isotope compositions in the resulting UO3 and U3O8. | [1][2][6] |

| 200 | A notable enrichment of 18O in the UO3 product at 400°C due to water volatilization. | [1][2] |

Characterization of UO3

The properties of the UO3 produced are crucial for its subsequent use. Key characterization techniques include:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the UO3.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the decomposition process and determine reaction temperatures.[3][4][5]

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the UO3 powder.

-

Surface Area Analysis (e.g., BET): To measure the specific surface area of the powder, which is important for its reactivity in subsequent processing steps.

The calcination temperature is a principal factor in determining the specific surface area of the resulting uranium dioxide after further reduction.

Conclusion

The thermal decomposition of ammonium diuranate to this compound is a complex process influenced by several factors, including the characteristics of the initial ADU precipitate and the conditions of calcination such as temperature, heating rate, and atmosphere. A thorough understanding and control of these parameters are essential for producing UO3 with the desired properties for nuclear fuel fabrication. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxygen Kinetic Isotope Effects in the Thermal Decomposition and Reduction of Ammonium Diuranate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. info.ornl.gov [info.ornl.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Historical Methods for Uranium Trioxide Preparation

This technical guide provides a comprehensive overview of the core historical methods for the preparation of this compound (UO₃). The document details the key experimental protocols, presents quantitative data in structured tables for comparative analysis, and illustrates the chemical pathways using process flow diagrams.

Introduction

This compound, also known as uranyl oxide or uranic oxide, is a crucial intermediate in the nuclear fuel cycle. It serves as a precursor for the production of uranium dioxide (UO₂) and uranium hexafluoride (UF₆), which are used in fuel fabrication and uranium enrichment processes, respectively. Historically, several methods have been developed and employed for the synthesis of UO₃, each yielding products with varying physical and chemical properties. This guide focuses on the foundational techniques that have been instrumental in the production of this important uranium compound.

The primary historical methods for UO₃ preparation include the thermal decomposition of uranyl nitrate (B79036), the calcination of ammonium (B1175870) diuranate, and the oxidation of lower uranium oxides. Each of these methods is explored in detail in the following sections.

Thermal Decomposition of Uranyl Nitrate

The thermal decomposition of uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) is a widely utilized method for producing this compound, particularly in the reprocessing of nuclear fuel.[1][2] The process involves heating the uranyl nitrate salt, which leads to the sequential removal of water and nitrogen oxides, ultimately yielding UO₃.

Experimental Protocol

The general protocol for the thermal decomposition of uranyl nitrate involves the following steps:

-

Preparation of Uranyl Nitrate Solution: Uranium ore concentrate (yellowcake) is first dissolved in nitric acid to form a uranyl nitrate solution.[3][4] This solution is then purified, typically through a solvent extraction process using tributyl phosphate (B84403) (TBP) in kerosene (B1165875) to remove impurities.[4][5]

-

Concentration: The purified uranyl nitrate solution is concentrated by evaporation to produce molten uranyl nitrate hexahydrate (UNH).[2]

-

Denitration/Calcination: The molten UNH is then heated in a calciner or furnace. The heating process is carefully controlled to drive off water and decompose the nitrate. This thermal decomposition, often referred to as denitration, results in the formation of solid UO₃ powder.[1][2] The overall reaction can be summarized as: UO₂(NO₃)₂·6H₂O(l) → UO₃(s) + 2NO₂(g) + ½O₂(g) + 6H₂O(g)

Historically, this process has been carried out in various types of reactors, including pot calciners, fluidized bed reactors, and flame denitrification reactors, to control the properties of the final UO₃ product.[2][6]

Process Flow Diagram

Caption: Thermal decomposition of uranyl nitrate to UO₃.

Quantitative Data

| Parameter | Value | Reference |

| Decomposition Temperature | ~400 °C | [1] |

| Uranyl Nitrate Concentration (Fluidized Bed) | 125 - 300 g U/L | [7] |

| Specific Surface Area (Direct Denitration) | 1-2 m²/g | [8] |

| Specific Surface Area (Flame Denitrification) | 11-13 m²/g | [6] |

Calcination of Ammonium Diuranate (ADU)

Another historically significant industrial method for UO₃ production is the calcination of ammonium diuranate (ADU).[8][9] This process involves the precipitation of ADU from a uranyl nitrate solution, followed by thermal treatment.

Experimental Protocol

The protocol for preparing UO₃ from ADU consists of the following stages:

-

Precipitation of ADU: Ammonium diuranate is precipitated from a purified uranyl nitrate solution by the addition of ammonia (B1221849) (either as a gas or an aqueous solution).[7][10] The pH of the solution is carefully controlled to ensure complete precipitation. The precipitate is then filtered and washed.

-

Drying: The wet ADU cake is dried to remove excess water.

-

Calcination: The dried ADU is then calcined in a furnace. The heating process decomposes the ADU, driving off ammonia and water, to yield this compound.[11][12] The calcination temperature influences the crystalline form of the resulting UO₃. Amorphous UO₃ is typically formed at temperatures around 300-450 °C.[11][12] Further heating can lead to the formation of crystalline phases of UO₃ and eventually U₃O₈ at higher temperatures.[12]

Process Flow Diagram

Caption: Preparation of UO₃ via calcination of ADU.

Quantitative Data

| Parameter | Value | Reference |

| Dehydration Temperature | ~300 °C | [11][12] |

| Denitration Temperature | ~450 °C | [11][12] |

| Formation of Crystalline UO₃ | After cooling from 600 °C | [12] |

| Specific Surface Area (ADU route) | approx. 15 m²/g | [8] |

Oxidation of Lower Uranium Oxides

This compound can also be prepared by the oxidation of lower uranium oxides, such as uranium dioxide (UO₂) or triuranium octoxide (U₃O₈). This method is typically carried out at elevated temperatures in an oxidizing atmosphere.

Experimental Protocol

The general procedure for this method is as follows:

-

Starting Material: A lower oxide of uranium, either UO₂ or U₃O₈, is used as the starting material.

-

Oxidation: The uranium oxide is heated in the presence of an oxidizing agent, typically oxygen or air. The reaction is carried out in a furnace where the temperature and oxygen pressure can be controlled. The oxidation of U₃O₈ to UO₃ is typically performed at around 500 °C.[1] It is important to note that at temperatures above 750 °C, even under an oxygen pressure of 5 atm, UO₃ will decompose back to U₃O₈.[1]

Process Flow Diagram

Caption: Oxidation of lower uranium oxides to UO₃.

Quantitative Data

| Parameter | Value | Reference |

| Oxidation Temperature (U₃O₈ to UO₃) | 500 °C | [1] |

| Decomposition Temperature (UO₃ to U₃O₈) | > 750 °C (even in 5 atm O₂) | [1] |

| Pressure for Crystalline UO₃ from U₃O₈ | 20-150 atmospheres of O₂ | [13] |

| Temperature for Crystalline UO₃ from U₃O₈ | 450-750 °C | [13] |

Other Historical Methods

Decomposition of Hydrated Uranyl Peroxide

Another method involves the preparation of hydrated uranyl peroxide, which is then thermally decomposed.

5.1.1. Experimental Protocol

-

Precipitation: Hydrogen peroxide is added to an aqueous solution of uranyl nitrate to precipitate hydrated uranyl peroxide.

-

Decomposition: The resulting precipitate is heated to 200–225 °C to form amorphous this compound.

-

Crystallization: The amorphous UO₃ can be converted to the alpha-crystalline form by further heating to 400–450 °C.[1]

Conclusion

The historical methods for the preparation of this compound have been foundational to the nuclear industry. The thermal decomposition of uranyl nitrate and the calcination of ammonium diuranate have been the predominant industrial-scale methods, each offering distinct advantages and resulting in UO₃ with different characteristics. The choice of method often depended on the desired properties of the final product, such as specific surface area and reactivity, which are critical for subsequent processing steps in the nuclear fuel cycle. The oxidation of lower uranium oxides and the decomposition of uranyl peroxide represent alternative routes that have also been explored. Understanding these historical processes provides valuable insight into the chemistry of uranium and the evolution of nuclear material processing.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Uranium processing | Mining, Refining, & Enrichment | Britannica [britannica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Conversion and Deconversion - World Nuclear Association [world-nuclear.org]

- 6. liuyi-group.dlut.edu.cn [liuyi-group.dlut.edu.cn]

- 7. barc.gov.in [barc.gov.in]

- 8. US5628048A - Process for obtaining this compound by direct thermal denitration of uranyl nitrate - Google Patents [patents.google.com]

- 9. hbni.ac.in [hbni.ac.in]

- 10. barc.gov.in [barc.gov.in]

- 11. core.ac.uk [core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. US2477924A - Method of preparing this compound - Google Patents [patents.google.com]

A Technical Guide to the Discovery and Early Studies of Uranium Oxides

This guide provides an in-depth analysis of the foundational period of uranium chemistry, focusing on the discovery of uranium and the initial characterization of its principal oxides. It is intended for researchers and scientists interested in the historical context and early experimental work that established the basis for modern actinide science.

The Discovery of "Uran" by Martin Heinrich Klaproth (1789)

The story of uranium begins in 1789 with the German chemist Martin Heinrich Klaproth.[1][2] While analyzing pitchblende ore from the Joachimsthal silver mines, he encountered a substance with unique chemical properties unlike any known element.[2] His work, announced to the Royal Prussian Academy of Sciences on September 24, 1789, detailed the first isolation of what was believed to be a new element.[3]

Klaproth was a meticulous and systematic analytical chemist who documented his procedures, allowing for a clear reconstruction of his discovery process.[4]

-

Step 1: Dissolution: Finely powdered pitchblende was dissolved in nitric acid.[1][2]

-

Step 2: Precipitation: The acidic solution was neutralized with a potash (potassium carbonate) or sodium hydroxide (B78521) solution.[1][2] This caused the formation of a yellow precipitate.

-

Step 3: Purification: Klaproth noted that an excess of the potash solution would redissolve the yellow precipitate, a key chemical property that allowed for separation from other elements.[2]

-

Step 4: Reduction: The filtered and dried yellow precipitate was mixed with a reducing agent, such as charcoal or linseed oil, and heated intensely in a crucible.[1][2]

-

Step 5: Isolation: This reduction yielded a brittle, black, metallic-looking powder.[1][2]

The Isolation of Metallic Uranium by Eugène-Melchior Péligot (1841)

For over five decades, the scientific community accepted Klaproth's black powder as elemental uranium. This was challenged in 1841 by French chemist Eugène-Melchior Péligot. He demonstrated that Klaproth's substance was an oxide and, in a landmark achievement, was the first to isolate the true, silvery-white uranium metal.

Péligot's success relied on a multi-step process to first create an anhydrous uranium salt and then reduce it with a highly reactive metal. His work was published in the Annales de Chimie et de Physique in 1842.[6][7][8]

-

Step 1: Preparation of Uranium Oxides: Starting with pitchblende, uranium oxides were prepared and purified, likely using a method similar to Klaproth's to obtain UO₂.

-

Step 2: Synthesis of Uranium Tetrachloride (UCl₄): Péligot passed a stream of dry chlorine gas over a heated mixture of uranium oxide (UO₂) and carbon. This process, known as carbochlorination, produced volatile, green crystals of anhydrous uranium tetrachloride.

-

Step 3: Reduction of UCl₄: In a crucial step, Péligot placed the UCl₄ in a sealed platinum crucible along with pieces of potassium metal. The crucible was heated to a high temperature.

-

Step 4: Isolation of Uranium Metal: The highly reactive potassium reduced the uranium tetrachloride, forming potassium chloride (KCl) and metallic uranium. Upon cooling, small globules of the pure, silvery metal were found embedded within the KCl slag.

This definitive experiment proved that uranium was a metal with properties distinct from the black oxide previously identified.

Early Quantitative Studies: Atomic Weight Determination

The correction of uranium's identity from an oxide to a metal had profound implications for determining its atomic weight. The leading chemists of the 19th century, including Jöns Jacob Berzelius and Péligot himself, made significant contributions.

Péligot's work established a new equivalent weight for uranium of approximately 120.[4] This was a dramatic doubling of the previously accepted value. Later, applying Dmitri Mendeleev's periodic law, the value was doubled again to ~240, placing uranium correctly in the periodic table and establishing its status as the heaviest known element at the time.[4]

| Scientist(s) | Year(s) | Proposed Atomic Weight (O=16) | Basis of Calculation |

| Jöns Jacob Berzelius | c. 1823 | ~116-120 | Based on the incorrect assumption that Klaproth's UO₂ was the pure metal.[4] |

| Eugène-Melchior Péligot | 1841-1842 | ~120 (as equivalent weight) | Correctly identified UO₂ as the protoxide and isolated the true metal.[2][4] |

| Corrected Value | post-1869 | ~240 | Péligot's value was doubled based on Mendeleev's periodic law.[4] |

| Modern Value | Present | 238.02891 | Based on mass spectrometry of uranium's natural isotopic composition.[1] |

Characterization of Key Uranium Oxides

The foundational work of Klaproth and Péligot led to the identification and study of several key uranium oxides. The three most important in these early studies were uranium dioxide (UO₂), triuranium octoxide (U₃O₈), and uranium trioxide (UO₃).

| Oxide Formula | Common Name(s) | Early Description | 19th Century Preparation Method |

| UO₂ | Uranous Oxide | Black, crystalline, metallic-looking powder.[9] | Reduction of higher oxides (U₃O₈) with charcoal or hydrogen at high temperatures.[2] |

| U₃O₈ | Uranic Oxide | Olive-green to black solid.[10] | Heating UO₂ in the presence of air at moderate temperatures (e.g., >250 °C).[9][10] |

| UO₃ | Uranyl Oxide | Orange-yellow powder. | Thermal decomposition of uranyl nitrate (B79036) (UO₂(NO₃)₂·6H₂O) at temperatures around 400 °C.[11] |

These oxides were distinguished by their distinct colors and the conditions required for their interconversion, forming the basis of early uranium chemistry. Heating UO₂ in air would produce U₃O₈, while the decomposition of uranyl nitrate yielded UO₃.[9][10][11]

References

- 1. Uranium - Wikipedia [en.wikipedia.org]

- 2. riviste.fupress.net [riviste.fupress.net]

- 3. Martin Heinrich Klaproth - Wikipedia [en.wikipedia.org]

- 4. Search results [inis.iaea.org]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. خط زمني لاكتشافات العناصر الكيميائية - المعرفة [marefa.org]

- 7. es.hispanopedia.com [es.hispanopedia.com]

- 8. Timeline of chemical element discoveries - Wikipedia [en.wikipedia.org]

- 9. Uranium dioxide - Wikipedia [en.wikipedia.org]

- 10. Triuranium octoxide - Wikipedia [en.wikipedia.org]

- 11. info.ornl.gov [info.ornl.gov]

An In-depth Technical Guide to the Phase Transitions of Uranium Trioxide Under Pressure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uranium trioxide (UO₃), a key compound in the nuclear fuel cycle, exhibits complex structural behavior under extreme conditions. Understanding its phase transitions under high pressure is crucial for predicting its stability, reactivity, and potential use in various applications, including as a reference material in drug development involving actinide-based compounds. This technical guide provides a comprehensive overview of the current knowledge on the pressure-induced phase transformations of UO₃, drawing from both experimental and theoretical studies.

Polymorphs of this compound at Ambient Pressure

This compound is known to exist in at least seven different crystalline polymorphs at ambient pressure, with the most common being α, β, γ, and δ-UO₃.[1][2] The specific polymorph obtained is highly dependent on the synthesis route and thermal history of the material. These polymorphs exhibit distinct crystal structures and properties, which in turn influence their behavior under high pressure.

High-Pressure Phase Transitions of this compound

The application of high pressure induces significant changes in the crystal structure of this compound, leading to both crystalline-to-crystalline transitions and crystalline-to-amorphous transformations.

Pressure-Induced Amorphization

Experimental studies have demonstrated that crystalline γ-UO₃ undergoes a transition to an amorphous solid at pressures above 14 GPa.[3] This pressure-induced amorphization is irreversible, with the material remaining in a non-crystalline state upon decompression. Raman spectroscopy has been employed to probe the changes in bonding associated with this transition.

Theoretically Predicted High-Pressure Crystalline Phases

First-principles calculations based on density functional theory (DFT) have predicted a series of crystalline phase transitions for UO₃ at significantly higher pressures.[1][4] These theoretical studies provide valuable insights into the potential high-pressure behavior of UO₃ beyond what is currently accessible or has been explored experimentally.

A systematic exploration using a particle swarm optimization structure prediction method has predicted the sequential formation of three new thermodynamically stable structures at pressures of 13 GPa, 62 GPa, and 220 GPa.[1] The predicted high-pressure phases and their characteristics are summarized in the table below.

Table 1: Theoretically Predicted High-Pressure Phases of UO₃

| Transition Pressure (GPa) | Crystal System | Space Group |

| 13 | Hexagonal | P6₃/mmc |

| 62 | Cubic | Pm-3n |

| 220 | Cubic | Fm-3m |

Data sourced from first-principles calculations.[1][4]

A notable prediction is the occurrence of a semiconductor-to-metal electronic transition accompanying the phase change from the P6₃/mmc to the Pm-3n structure.[1] This highlights the significant impact of pressure on the electronic properties of UO₃.

Anisotropic Response of Different Polymorphs

Computational studies have revealed that the response of UO₃ to pressure is highly dependent on its initial polymorphic form.[5][6] Simulations up to approximately 40 GPa have shown that:

-

α- and δ-UO₃ exhibit an isotropic response to pressure, meaning they compress uniformly in all crystallographic directions.

-

β- and γ-UO₃ display an anisotropic response, with compression being more pronounced along certain crystallographic axes.

This anisotropic behavior in β- and γ-UO₃ is attributed to their more complex crystal structures with multiple unique uranium sites.

Experimental Protocols for High-Pressure Studies

The investigation of materials under high pressure typically involves specialized equipment and techniques. The following sections outline the general methodologies for high-pressure X-ray diffraction and Raman spectroscopy experiments on this compound.

High-Pressure X-ray Diffraction (XRD)

High-pressure XRD is the primary technique for determining the crystal structure of materials under compression.

Methodology:

-

Sample Loading: A small amount of the UO₃ powder is loaded into a sample chamber drilled in a metal gasket. A pressure-transmitting medium (e.g., neon, argon, or a silicone oil) is added to ensure hydrostatic or quasi-hydrostatic conditions. A ruby microsphere is also included for pressure calibration.

-

Diamond Anvil Cell (DAC) Assembly: The gasket is placed between two diamond anvils, which are then mounted in a diamond anvil cell.

-

Pressure Application: Pressure is applied by mechanically driving the two diamond anvils together.

-

Pressure Measurement: The pressure is determined by measuring the fluorescence spectrum of the ruby microsphere. The shift in the R1 fluorescence line of ruby is a well-calibrated pressure standard.

-

X-ray Diffraction: The DAC is placed in a synchrotron X-ray beamline. A monochromatic X-ray beam is focused on the sample, and the diffracted X-rays are collected on an area detector.

-

Data Analysis: The 2D diffraction images are integrated to produce 1D diffraction patterns (intensity vs. 2θ). These patterns are then analyzed to identify the crystal structure and determine the lattice parameters at each pressure point. An equation of state (e.g., Birch-Murnaghan) can be fitted to the pressure-volume data to determine the bulk modulus.

High-Pressure Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing changes in vibrational modes and chemical bonding under pressure.

Methodology:

-

Sample Preparation and Loading: Similar to XRD, the UO₃ sample and a ruby chip are loaded into a DAC with a pressure-transmitting medium.

-

Raman Spectrometer Setup: The DAC is placed under a micro-Raman spectrometer. A laser is focused onto the sample through one of the diamond anvils.

-

Data Collection: The scattered light is collected in a backscattering geometry and directed to a spectrometer. The Raman spectrum, which shows the intensity of scattered light as a function of the Raman shift (in cm⁻¹), is recorded.

-

Pressure Measurement: The pressure is measured in situ using the ruby fluorescence method.

-

Spectral Analysis: The positions, intensities, and widths of the Raman peaks are analyzed as a function of pressure. The appearance of new peaks, disappearance of existing peaks, or discontinuities in the pressure dependence of peak positions can indicate a phase transition.

Mandatory Visualizations

Phase Transition Pathway of this compound under Pressure

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Raman Investigation of The Uranium Compounds U3O8, UF4, UH3 and UO3 under Pressure at Room Temperature - UNT Digital Library [digital.library.unt.edu]

- 4. researchgate.net [researchgate.net]

- 5. Pressure-induced evolution of the lattice dynamics for selected UO3 polymorphs | ORNL [ornl.gov]

- 6. Pressure-induced evolution of the lattice dynamics for selected UO3 polymorphs (Journal Article) | OSTI.GOV [osti.gov]

An In-depth Technical Guide to the Solubility of Uranium Trioxide (UO₃) Hydration States

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of different uranium trioxide (UO₃) hydration states. A thorough understanding of the dissolution behavior of these compounds is critical for applications ranging from nuclear fuel cycle processes and waste management to environmental remediation and toxicological studies. This document synthesizes key research findings, presenting quantitative solubility data, detailed experimental methodologies, and visual representations of the core chemical relationships.

Introduction to UO₃ and its Hydrates

This compound (UO₃), a key intermediate in the nuclear fuel cycle, can exist in several amorphous and crystalline polymorphic forms (e.g., α, β, γ, δ, ε, η).[1][2][3] In the presence of water or humidity, anhydrous UO₃ readily hydrates to form a series of compounds, often referred to as "uranic acids" in older literature.[4] These hydrates are not simple physical mixtures but distinct chemical species with their own crystal structures and properties. The most common and well-studied hydration states include:

-

Anhydrous UO₃ : The unhydrated form, which can be produced by heating uranyl nitrate.[2][4]

-

This compound Monohydrate (UO₃·H₂O or UO₂(OH)₂) : Also known as uranyl hydroxide.[1][3]

-

This compound Dihydrate (UO₃·2H₂O) : Exists as metaschoepite.[5][6]

-

Schoepite (UO₃·2.25H₂O) : A closely related phase with a slightly higher water content.[5][6]

The hydration state significantly impacts the material's solubility, with hydrated forms generally exhibiting lower solubility than anhydrous UO₃.[7] The dissolution rate of uranium oxides typically follows the sequence UO₂ < U₃O₈ < UO₃.[8]

Quantitative Solubility Data

The solubility of UO₃ and its hydrates is not a simple constant but is influenced by a multitude of factors including pH, temperature, the presence of complexing agents (especially carbonate), and the specific solid phase . The following tables summarize available quantitative data from various studies.

Table 1: Solubility of Schoepite and Metaschoepite

| Hydration State | Log Ksp | Temperature (°C) | Conditions | Source |

| Schoepite | 4.57 | 25 | Calculated using DFT | [6] |

| Metaschoepite | 5.98 | 25 | Calculated using DFT | [6] |

| Metaschoepite | 5.60 ± 0.2 | 25 | Experimental | [6] |

| Schoepite | 5.39 | 25 | Thermodynamic Database | [9] |

| β-UO₂(OH)₂ | 4.93 | 25 | Thermodynamic Database | [9] |

Note: The solubility product constant (Ksp) represents the equilibrium for the dissolution reaction. Higher values indicate greater solubility.

Table 2: Influence of Environmental Factors on Dissolution Rate

| UO₃ Form | Factor | Observation | Source |

| β-UO₃ | Hydrogen Ion Conc. [H⁺] | Rate dependent on [H⁺] to the 0.5 order in acid solutions. | [10] |

| β-UO₃ | Carbonate Conc. | Rate dependent on carbonate concentration. | [10] |

| UO₃·H₂O | Carbonate Conc. | 25 to 50-fold increase in dissolution rate from lowest to highest carbonate concentrations. | [11] |

| β-UO₃ | Temperature | Activation energy of ~12 kcal/mol in acid and ~15 kcal/mol in carbonate solutions. | [10] |

| U₃O₈ | Temperature | Apparent activation energy of 98.93 kJ/mol in nitric acid (initial stage). | [12] |

| β-UO₃ | Cations | Dissolution inhibited by cations in the order Mg²⁺ > Li⁺ > Na⁺ > [NH₄]⁺ > K⁺ ≥ Cs⁺ in acid. | [10] |

| β-UO₃ | Anions | Rate increased by sulfate; unaffected by chloride, nitrate, and perchlorate (B79767) in acid. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of solubility. The following sections describe common experimental approaches cited in the literature.

In Vitro Chemical Solubility Test

This method is designed to assess the dissolution rate of uranium compounds in simulated biological fluids.

-

Material Characterization : The UO₃ sample's physical and chemical properties are first characterized. This includes determining the particle size distribution, identifying the crystalline phases via X-ray Diffraction (XRD), and analyzing the infrared spectrum (IR).[7]

-

Solvent Preparation : A range of solvents are prepared to simulate different biological or environmental conditions. Common examples include Gamble's solution (simulated lung fluid), Eagle's basal medium, and solutions containing specific complexing agents like carbonates, citrates, or phosphates.[7]

-

Dissolution Apparatus : A known mass of the UO₃ powder is placed in a vessel with the chosen solvent. The experiment is conducted at a controlled temperature, typically 37°C to simulate physiological conditions.[7]

-

Sampling and Analysis : Aliquots of the solvent are withdrawn at predetermined time intervals. To separate the dissolved uranium from the remaining solid particles, the aliquots are passed through a filter (e.g., a 0.1 µm pore size filter).

-

Uranium Quantification : The concentration of uranium in the filtered solution is measured using an appropriate analytical technique, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or fluorimetry.

-

Data Analysis : The dissolution rate is calculated from the change in uranium concentration over time. Results can be expressed as a half-time of dissolution, which is the time required for half of the initial material to dissolve.[7]

Batch Solubility Experiments for Thermodynamic Data

This approach is used to determine the solubility product constant (Ksp) by allowing the system to reach thermodynamic equilibrium.

-

Solid Phase Preparation : A well-characterized solid phase of a specific UO₃ hydrate (B1144303) (e.g., synthetic metaschoepite) is used.[5]

-

Equilibration : A small amount of the solid is added to a series of aqueous solutions with varying chemical compositions (e.g., different pH values or concentrations of a background electrolyte like NaNO₃).[5][13] The suspensions are agitated (e.g., shaken or stirred) in a temperature-controlled environment (e.g., 25°C) for an extended period (days to months) to ensure equilibrium is reached.[9]

-

Phase Separation : After equilibration, the solid and aqueous phases are separated, typically by centrifugation followed by filtration through a fine-pored membrane filter.

-

Aqueous Phase Analysis : The pH of the supernatant is measured precisely. The total concentration of dissolved uranium is determined using techniques like ICP-OES or ICP-MS.[13]

-

Solid Phase Analysis : The residual solid is analyzed, for instance by XRD, to confirm that the initial phase has not transformed into a more stable, less soluble phase during the experiment.[13]

-

Thermodynamic Modeling : The experimental data (dissolved uranium concentration vs. pH) are modeled using geochemical software. By accounting for aqueous speciation (hydrolysis and complexation of the uranyl ion), a value for the solubility product (Ksp) of the solid phase can be derived.[5]

Visualizing UO₃ Hydration and Dissolution

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships within the UO₃-water system.

Caption: Hydration and dehydration pathways for UO₃.

Caption: Key factors influencing the dissolution of UO₃ hydrates.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. osti.gov [osti.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. www3.nd.edu [www3.nd.edu]

- 6. documenta.ciemat.es [documenta.ciemat.es]

- 7. In vitro chemical and cellular tests applied to this compound with different hydration states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic study on dissolution of uranium oxides in a nitric acid solution [inis.iaea.org]

- 9. engr.psu.edu [engr.psu.edu]

- 10. Kinetics of dissolution of β-uranium trioxide in acid and carbonate solutions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. osti.gov [osti.gov]

- 12. Kinetics of the Dissolution Reaction of the U3O8 Powder in Nitric Acid after Oxidation Volatilization at 850 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. goldschmidtabstracts.info [goldschmidtabstracts.info]

molecular geometry of gaseous uranium trioxide

An In-depth Technical Guide to the Molecular Geometry of Gaseous Uranium Trioxide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determined molecular geometry of this compound (UO₃) in the gaseous phase. It synthesizes findings from key experimental and theoretical studies, presenting quantitative data, detailed methodologies, and a logical workflow diagram to elucidate the process of structural determination.

Introduction

Molecular Geometry

Experimental and computational studies have concluded that gaseous this compound possesses a T-shaped structure with C₂ᵥ symmetry .[2] This is in contrast to the more common trigonal planar (D₃ₕ) geometry exhibited by many other trioxides.

Computational analyses have shown that the highly symmetrical D₃ₕ structure is not the ground state for UO₃. Instead, it represents a saddle point on the potential energy surface, approximately 49 kJ/mol higher in energy than the C₂ᵥ minimum.[2] This structural preference is attributed to a second-order Jahn-Teller effect. The T-shaped geometry consists of two distinct types of uranium-oxygen bonds: two shorter axial bonds and one longer equatorial bond.

Quantitative Structural Data

The geometric parameters of gaseous UO₃ have been derived from both theoretical calculations and interpretation of experimental spectroscopic data. The following table summarizes the key quantitative findings.

| Parameter | Value | Method | Source |

| Point Group | C₂ᵥ | Computational & Experimental (IR) | [2] |

| Axial U-O Bond Length | 1.75 Å | Computational | [2] |

| Equatorial U-O Bond Length | 1.83 Å | Computational | [2] |

| Axial-Axial O-U-O Angle | 161° | Computational | [2] |

| U-O Bond Lengths (deduced) | 1.76 - 1.79 Å | Matrix Isolation IR Spectroscopy | [2] |

| U-O(1) Bond Length | 1.804 Å | DFT Calculation | [3] |

| U-O(2) Bond Length | 1.830 Å | DFT Calculation | [3] |

| U-O(3) Bond Length | 1.867 Å | DFT Calculation | [3] |

| O(1)-U-O(2) Angle | 156.3° | DFT Calculation | [3] |

| O(1)-U-O(3) Angle | 101.8° | DFT Calculation | [3] |

Methodologies

The determination of the structure of a transient, high-temperature gaseous species like UO₃ requires specialized and complementary experimental and theoretical protocols.

Experimental Protocols

4.1.1 Generation of Gaseous UO₃

Monomeric, gaseous UO₃ is not stable under standard conditions. It is produced experimentally at high temperatures (ranging from 900 °C to 2500 °C) by establishing an equilibrium between solid triuranium octoxide (U₃O₈) and molecular oxygen.[1][2] The equilibrium reaction is as follows:

2 U₃O₈(s) + O₂(g) ⇌ 6 UO₃(g)

By controlling the temperature and oxygen pressure, a sufficient vapor pressure of gaseous UO₃ can be generated for spectroscopic analysis.